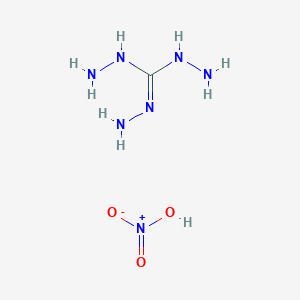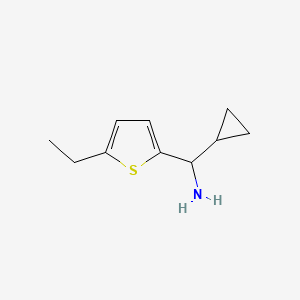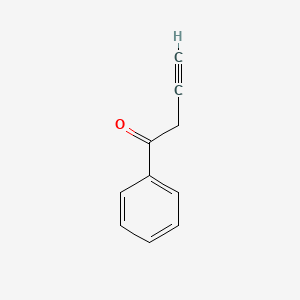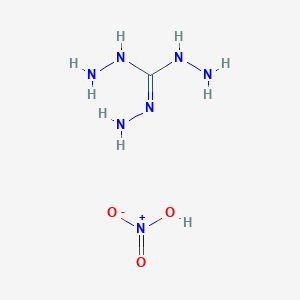
Triaminoguanidine mononitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triaminoguanidine mononitrate is a chemical compound with the molecular formula CH₉N₇O₃ and a molecular weight of 167.1273 g/mol . It is known for its high nitrogen content and is often used in various scientific and industrial applications due to its energetic properties.
準備方法
Synthetic Routes and Reaction Conditions: Triaminoguanidine mononitrate can be synthesized through several methods. One common method involves the reaction of hydrazine hydrate with guanidine nitrate in the presence of nitric acid. The reaction is typically carried out at temperatures between 90°C and 98°C, with a pH of 7 . The process involves the following steps:
- Mixing hydrazine hydrate and de-ionized water.
- Adding nitric acid dropwise while maintaining the temperature below 40°C.
- Adding guanidine nitrate and heating the mixture to 90°C.
- Allowing the reaction to proceed for 1 hour at 95°C to 98°C.
- Cooling the mixture to precipitate this compound crystals.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to achieve high yields and purity, often involving continuous monitoring and control of reaction conditions .
化学反応の分析
Types of Reactions: Triaminoguanidine mononitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-rich compounds.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form substituted guanidine compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl isocyanates are commonly used in substitution reactions.
Major Products:
Oxidation: Nitrogen oxides and other nitrogen-rich compounds.
Reduction: Amines and other reduced nitrogen compounds.
Substitution: Substituted guanidines and related compounds.
科学的研究の応用
Triaminoguanidine mononitrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of nitrogen-rich heterocycles and coordination compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of triaminoguanidine mononitrate involves its ability to release nitrogen gas upon decomposition, which is a key factor in its use as an energetic material. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .
類似化合物との比較
Triaminoguanidine nitrate: Similar in structure but with different nitrate content.
Tetrazoles: Nitrogen-rich compounds with similar energetic properties.
Hydrazine derivatives: Compounds with similar reactivity and applications.
Uniqueness: Triaminoguanidine mononitrate is unique due to its specific nitrogen content and stability, making it particularly useful in applications requiring controlled release of nitrogen gas and high-energy output .
特性
CAS番号 |
4000-16-2 |
|---|---|
分子式 |
CH9N7O3 |
分子量 |
167.13 g/mol |
IUPAC名 |
nitric acid;1,2,3-triaminoguanidine |
InChI |
InChI=1S/CH8N6.HNO3/c2-5-1(6-3)7-4;2-1(3)4/h2-4H2,(H2,5,6,7);(H,2,3,4) |
InChIキー |
UAGLZAPCOXRKPH-UHFFFAOYSA-N |
正規SMILES |
C(=NN)(NN)NN.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(propan-2-yl)benzenesulfonamide](/img/structure/B14144002.png)
![4-{(E)-[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]diazenyl}benzonitrile](/img/structure/B14144006.png)
![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide](/img/structure/B14144013.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B14144020.png)

![(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide](/img/structure/B14144049.png)
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14144056.png)


![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)


![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)
